Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate
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Description
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.72. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Calculations
- Corrosion Inhibition : A study conducted by Zarrouk et al. (2014) in the "Journal of Saudi Chemical Society" employed quantum chemical calculations on quinoxalines compounds, which are structurally related to Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate. They found a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).
Organic Synthesis and Catalysis
Catalysts for Polymerization : Enders et al. (2001) in "Organometallics" discussed the use of cyclopentadienyl ligands functionalized by quinoline in forming stable chromium(III) complexes. These serve as highly active catalysts for the polymerization of ethylene (Enders et al., 2001).
Synthesis of Heterocyclic Compounds : Pelipko et al. (2016) in "Chemistry of Heterocyclic Compounds" reported the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, utilizing reactions of ethyl 3-nitroacrylate. These compounds could have potential applications in developing new pharmaceuticals or materials (Pelipko et al., 2016).
Synthesis of Quinolin-8-ols : Uchiyama et al. (1998) in the "Bulletin of the Chemical Society of Japan" described the regioselective synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the cyclization of specific ketone oximes. These compounds are valuable intermediates in organic synthesis (Uchiyama et al., 1998).
Material Science and Engineering
New Fluorescent Dyes for Displays : Bojinov and Grabchev (2003) in "Organic Letters" synthesized new fluorescent dyes based on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed promise for application in liquid crystal displays due to their high orientation parameter (Bojinov & Grabchev, 2003).
Photovoltaic Properties : Zeyada et al. (2016) in "Synthetic Metals" investigated the photovoltaic properties of quinoline derivatives, emphasizing their potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Properties
IUPAC Name |
ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGTGJCHYDWLF-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N=C1Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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